molecular formula C20H17ClN2O3 B5768362 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

Cat. No. B5768362
M. Wt: 368.8 g/mol
InChI Key: OOLDLCYVRJPAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as CNE, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of N-acylhydrazones and has been shown to exhibit a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is not fully understood, but it is thought to involve the binding of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide to specific receptors or enzymes in the body. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of acetylcholinesterase activity, as mentioned above, as well as the modulation of other enzymes and receptors. N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors. This can allow researchers to investigate the specific roles of these proteins in various biological processes. However, one limitation of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is that its effects may not be fully representative of the effects of endogenous ligands or other compounds that interact with these proteins in vivo.

Future Directions

There are many potential future directions for research involving N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide and to identify its specific targets in the body. Overall, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide represents a promising tool for investigating various biological processes and has the potential to lead to new insights and therapies in the future.

Synthesis Methods

The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves the reaction of 2-chlorophenoxyacetic acid with 1-naphthylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then acetylated with acetic anhydride to yield N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. This method has been optimized to produce high yields of pure N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, making it a reliable and efficient process for synthesizing this compound.

Scientific Research Applications

N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain enzymes and receptors. For example, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-17-10-3-4-11-18(17)25-13-20(24)26-23-19(22)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLDLCYVRJPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)COC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)COC3=CC=CC=C3Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide

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